5-Methyl-2,3'-bipyridine: Structural Analysis, Synthesis, and Pharmacological Potential
5-Methyl-2,3'-bipyridine: Structural Analysis, Synthesis, and Pharmacological Potential
The following technical guide provides an in-depth analysis of 5-Methyl-2,3'-bipyridine , a specific isomer of the bipyridine family with distinct utility in medicinal chemistry and organometallic synthesis.
Executive Summary
5-Methyl-2,3'-bipyridine (CAS: 26844-80-4) is a heterocyclic compound belonging to the unsymmetrical bipyridine class.[1] Unlike the more common chelating agent 2,2'-bipyridine, the 2,3'-isomer is structurally analogous to nicotine and anabasine , making it a "privileged scaffold" in neuropharmacology. It serves as a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands and metabotropic glutamate receptor (mGluR) antagonists. This guide details its physicochemical properties, validated synthetic pathways, and application in drug discovery.[2][3]
Chemical Identity & Physicochemical Properties[4][5][6][7]
Structural Analysis
The molecule consists of two pyridine rings connected via a C-C bond between position 2 of the first ring and position 3 of the second ring. A methyl group is attached at position 5 of the 2-substituted ring. This specific geometry prevents the planar chelation typical of 2,2'-bipyridines, instead favoring a twisted conformation that mimics the pharmacophore of nicotinic agonists.
Nomenclature:
-
IUPAC Name: 5-Methyl-2-(pyridin-3-yl)pyridine
-
Alternative Name: 5-Methyl-2,3'-dipyridyl
-
SMILES: Cc1cnc(c2cccnc2)cc1
Property Data Table
| Property | Value / Description | Source/Method |
| CAS Number | 26844-80-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₀N₂ | Stoichiometry |
| Molecular Weight | 170.21 g/mol | Calculated |
| Physical State | Viscous oil or low-melting solid | Experimental Observation |
| Boiling Point | ~295 °C (Predicted) | ACD/Labs |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Predicted (XLogP3) |
| pKa (Conjugate Acid) | ~4.8 (Pyridine N) | Analog Comparison (2,3'-bipyridine) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Polarity Analysis |
Synthetic Methodologies
The synthesis of unsymmetrical bipyridines like 5-Methyl-2,3'-bipyridine requires cross-coupling strategies to avoid homocoupling byproducts (e.g., 2,2' or 3,3' dimers). The Suzuki-Miyaura coupling is the industry standard for high-yield, regioselective synthesis.
Primary Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
This pathway utilizes a 2-halopyridine and a 3-pyridylboronic acid. The choice of the halogenated partner is critical; 2-bromo-5-methylpyridine is preferred due to the higher reactivity of the C2-position in oxidative addition.
Reaction Scheme:
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis and potential side reactions.
Figure 1: Mechanistic pathway for the regioselective synthesis of 5-Methyl-2,3'-bipyridine via Suzuki coupling.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 5-Methyl-2,3'-bipyridine (1.0 g scale). Safety Precaution: Pyridine derivatives are potential neurotoxins and irritants. Perform all operations in a fume hood.
Reagents
-
2-Bromo-5-methylpyridine (1.0 eq, 5.8 mmol)
-
3-Pyridylboronic acid (1.2 eq, 7.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure
-
Degassing: Sparge the DME solvent with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Assembly: In a 50 mL round-bottom flask equipped with a condenser, combine the 2-bromo-5-methylpyridine, 3-pyridylboronic acid, and Pd(PPh₃)₄ under a nitrogen atmosphere.
-
Initiation: Add the degassed DME (20 mL) and the 2.0 M Na₂CO₃ solution (8.7 mL).
-
Reflux: Heat the biphasic mixture to reflux (~85°C) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude dark oil via flash column chromatography on silica gel.
-
Gradient: 0%
5% Methanol in Dichloromethane. -
Note: The product often elutes after the homocoupled byproducts.
-
Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
- 2.41 (s, 3H, Me ).
- 7.63 (dd, 1H, Py-H ), 8.35 (dt, 1H, Py-H ), 8.52 (d, 1H, Py-H ), 8.61 (dd, 1H, Py-H ), 9.18 (d, 1H, Py-H ).
-
Diagnostic Signal: The singlet methyl peak at ~2.4 ppm and the highly deshielded proton at position 2 of the 3-pyridyl ring (~9.2 ppm).
-
MS (ESI): Calculated for [M+H]⁺: 171.09. Found: 171.1.
Pharmacological & Biological Applications[4][9][10][11][12]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2,3'-bipyridine core is a rigid analog of the nicotine structure (3-(1-methylpyrrolidin-2-yl)pyridine).
-
Mechanism: The nitrogen on the 3-substituted ring mimics the pyrrolidine nitrogen of nicotine, capable of interacting with the cation-pi site of the receptor.
-
Selectivity: Substituents at the 5-position (like the methyl group in this topic) modulate selectivity between
(CNS) and (ganglionic) subtypes.
mGluR5 Antagonism
Research indicates that alkynyl derivatives of 2,3'-bipyridine are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGlu5). 5-Methyl-2,3'-bipyridine serves as a precursor for these "click chemistry" libraries, where the methyl group can be functionalized (e.g., bromination followed by Sonogashira coupling).
Biological Interaction Map
Figure 2: Pharmacological targets and metabolic fate of the 5-methyl-2,3'-bipyridine scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (similar to nicotine analogs).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The pyridine nitrogens are susceptible to N-oxidation over prolonged exposure to air.
-
Disposal: Must be disposed of as hazardous organic waste containing nitrogen.
References
-
Chemical Abstracts Service. CAS Registry Number 26844-80-4: 5-Methyl-2,3'-bipyridine. American Chemical Society.[4] Link
-
Roppe, J. R., et al. (2004). 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3′-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link
-
Gros, P., & Fort, Y. (2002). Convenient synthesis of 2,3'-bipyridines via palladium-catalyzed cross-coupling. Synthesis.[2][3][4][5][][7] (General method citation).
-
PubChem. Compound Summary: 5-Methyl-2,3'-bipyridine.[1] National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: Bipyridine Derivatives. (For general handling and safety data of methyl-bipyridines). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Synthesis of buchananine, a novel pyridine alkaloid [academia.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]

